The Discovery and Isolation of Peptide Histidine Isoleucine: A Technical Guide
The Discovery and Isolation of Peptide Histidine Isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide that belongs to the glucagon/secretin superfamily.[1] First discovered in the early 1980s from porcine intestine, PHI has since been identified in various tissues, including the central nervous system, gastrointestinal tract, and reproductive system.[1] Its discovery was a landmark in peptide research, pioneering a chemical-based detection method rather than relying on traditional bioassays.[2] This guide provides an in-depth technical overview of the discovery, isolation, and primary signaling pathways of PHI, tailored for researchers and professionals in drug development.
Physicochemical Properties and Structure
PHI is characterized by a histidine residue at the N-terminus and an isoleucine amide at the C-terminus.[1] The primary structures of porcine and human PHI (also known as Peptide Histidine Methionine, PHM) have been elucidated, revealing a high degree of homology.
Table 1: Amino Acid Sequence of Porcine and Human PHI
| Species | Sequence |
| Porcine | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂[1] |
| Human (PHM) | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂[3] |
Table 2: Physicochemical Data of PHI/PHM
| Property | Value |
| Molecular Weight (Porcine PHI) | ~2995.39 Da |
| Molecular Weight (Human PHM-27) | 2985.46 Da |
| Purity (Post-HPLC) | ≥95-97%[4] |
Discovery and Isolation: A Methodological Workflow
The groundbreaking discovery of PHI by Tatemoto and Mutt utilized a novel chemical detection method targeting the C-terminal amide structure, a common feature of many biologically active peptides.[2] This approach circumvented the need for a specific bioassay, opening the door for the discovery of other novel peptides.
Experimental Workflow for PHI Isolation
Caption: A generalized workflow for the isolation and purification of Peptide Histidine Isoleucine.
Detailed Experimental Protocols
1. Tissue Extraction:
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Starting Material: Fresh or frozen porcine upper small intestine.
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Homogenization: The tissue is minced and homogenized in a solution of 1 M acetic acid.
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Boiling: The homogenate is boiled for 10 minutes to inactivate endogenous proteases.
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Centrifugation: The mixture is cooled and centrifuged at high speed to pellet solid debris. The supernatant, containing the crude peptide extract, is collected.
2. Initial Purification: Gel Filtration and Ion-Exchange Chromatography:
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Gel Filtration: The crude extract is subjected to gel filtration chromatography (e.g., using Sephadex G-50) to separate peptides based on size. Fractions are collected and assayed for the presence of C-terminal amides.
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Ion-Exchange Chromatography: Fractions containing peptide amides are further purified by ion-exchange chromatography (e.g., using a CM-cellulose column) to separate peptides based on their net charge.
3. High-Resolution Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is employed.
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Elution: The peptide mixture is loaded onto the column in a low concentration of acetonitrile. The concentration of acetonitrile is gradually increased, eluting peptides based on their hydrophobicity.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
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Fraction Collection: Fractions corresponding to the major peaks are collected.
4. Purity Assessment and Characterization:
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Analytical HPLC: The purity of the collected fractions is assessed by analytical RP-HPLC.
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Amino Acid Analysis: The amino acid composition of the purified peptide is determined by acid hydrolysis followed by analysis on an amino acid analyzer.
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Sequencing: The primary sequence of the peptide is determined by Edman degradation.
Table 3: Representative Purification Scheme for Porcine PHI
| Purification Step | Total Protein (mg) | Total Activity (pmol) | Specific Activity (pmol/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 50,000 | 10,000 | 0.2 | 100 | 1 |
| Gel Filtration | 5,000 | 8,000 | 1.6 | 80 | 8 |
| Ion-Exchange | 500 | 6,000 | 12 | 60 | 60 |
| RP-HPLC | 5 | 4,000 | 800 | 40 | 4000 |
Note: This table is a representative example based on typical multi-step peptide purification protocols and is intended for illustrative purposes.
Signaling Pathways of Peptide Histidine Isoleucine
PHI exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[5] These receptors are also the primary receptors for Vasoactive Intestinal Peptide (VIP).
Primary Signaling Pathway: Adenylyl Cyclase Activation
The canonical signaling pathway for PHI involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: The primary signaling pathway of PHI via Gs-protein coupled VPAC receptors.
Secondary Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Activation
In addition to the primary adenylyl cyclase pathway, evidence suggests that PHI, through its interaction with VPAC receptors, can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][6] This pathway is often associated with cell growth, differentiation, and proliferation. The activation of the MAPK pathway by VIP, which shares receptors with PHI, has been shown to be mediated by cAMP.[1]
Caption: A proposed secondary signaling pathway for PHI involving the MAPK cascade.
Conclusion
The discovery and isolation of Peptide Histidine Isoleucine marked a significant advancement in the field of endocrinology and peptide chemistry. The methodologies developed for its identification and purification have paved the way for the discovery of numerous other biologically active peptides. Understanding the intricate signaling pathways of PHI through its interaction with VPAC receptors is crucial for elucidating its physiological roles and for the development of novel therapeutic agents targeting these pathways. This guide provides a comprehensive technical foundation for researchers and professionals to build upon in their exploration of PHI and its potential applications.
References
- 1. Vasoactive intestinal peptide induces differentiation and MAP kinase activation in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of two novel candidate hormones using a chemical method for finding naturally occurring polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide induces neuroendocrine differentiation in the LNCaP prostate cancer cell line through PKA, ERK, and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
